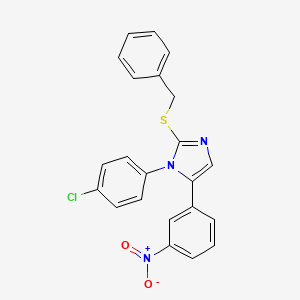
2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole (BCNPI) is a synthetic compound with a wide range of applications in the scientific research community. It is a heterocyclic compound that is composed of a benzyl sulfanyl group, a 4-chlorophenyl group, a 3-nitrophenyl group, and a 1H-imidazole group. BCNPI is a useful scaffold for synthesizing a variety of compounds with various biological activities. It has been used in the development of novel therapeutic agents for various diseases, as well as in the study of enzyme-substrate interactions and drug metabolism.
Wirkmechanismus
The mechanism of action of 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole is not fully understood, however, it is believed that the compound interacts with various enzymes and proteins in the body. It is thought to bind to certain enzymes and proteins, which can then lead to changes in their activity or structure. This can then lead to changes in the function of the target molecules, which can lead to the desired biological effects.
Biochemical and Physiological Effects
2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, to reduce inflammation, and to inhibit the growth of certain bacteria. It has also been found to have an anti-oxidative effect, meaning it can protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a wide range of applications. Additionally, it is a relatively stable compound, meaning it can be stored for long periods of time without significant degradation. However, it does have some limitations, such as the fact that it is not water soluble, making it difficult to use in experiments involving aqueous solutions.
Zukünftige Richtungen
Despite its wide range of applications, there is still much to be explored in terms of the potential of 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole. Some potential future directions include further research into the mechanism of action of 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole, the development of novel compounds based on the 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole scaffold, and the exploration of the potential therapeutic applications of 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole. Additionally, further research into the synthesis of 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole could lead to more efficient and cost-effective methods for producing the compound.
Synthesemethoden
2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole can be synthesized via a variety of methods, including the use of a Wittig reaction, a nucleophilic substitution reaction, and a palladium-catalyzed cross-coupling reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide, while the nucleophilic substitution reaction involves the reaction of a nucleophile with an electrophilic center. The palladium-catalyzed cross-coupling reaction involves the formation of a new carbon-carbon bond between two molecules.
Wissenschaftliche Forschungsanwendungen
2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole has been used in a variety of scientific research applications, including the study of enzyme-substrate interactions, drug metabolism, and the development of novel therapeutic agents. It has also been used in the synthesis of various compounds with biological activities, such as those with anti-cancer, anti-inflammatory, and anti-bacterial properties.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c23-18-9-11-19(12-10-18)25-21(17-7-4-8-20(13-17)26(27)28)14-24-22(25)29-15-16-5-2-1-3-6-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUUUJJFIHWHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate](/img/structure/B6586521.png)
![N-(3-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586525.png)
![N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6586526.png)
![N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6586533.png)
![2-{[1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6586543.png)
![5-(3,4-dichlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole](/img/structure/B6586551.png)
![2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586552.png)

![2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6586558.png)

![2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6586583.png)
![2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6586589.png)
![2-{[1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6586595.png)
![5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B6586606.png)